molecular formula C28H36FN3O6 B12397999 Mitochondrial respiration-IN-2

Mitochondrial respiration-IN-2

Cat. No.: B12397999
M. Wt: 529.6 g/mol
InChI Key: XVFONGDXBMJZOV-SOXVDNTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitochondrial Respiration-IN-2 is a compound that plays a significant role in the study of mitochondrial function and bioenergetics. It is primarily used to investigate the mechanisms of mitochondrial respiration and oxidative phosphorylation, which are crucial processes for cellular energy production. This compound is particularly valuable in research focused on understanding mitochondrial dysfunctions associated with various diseases, including neurodegenerative disorders, metabolic syndromes, and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mitochondrial Respiration-IN-2 involves a series of organic reactions, typically starting with the preparation of a core scaffold, followed by functional group modifications to achieve the desired chemical structure. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common steps include:

    Formation of the core scaffold: This may involve cyclization reactions, condensation reactions, or other organic transformations.

    Functional group modifications: Introduction of specific functional groups through reactions such as alkylation, acylation, or halogenation.

    Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Automated synthesis: To reduce human error and increase reproducibility.

    Quality control: Rigorous testing to ensure the compound meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions: Mitochondrial Respiration-IN-2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Mitochondrial Respiration-IN-2 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the mechanisms of mitochondrial respiration and oxidative phosphorylation.

    Biology: Helps in understanding the role of mitochondria in cellular metabolism and energy production.

    Medicine: Investigates mitochondrial dysfunctions in diseases such as neurodegenerative disorders, metabolic syndromes, and cancer.

    Industry: Applied in the development of drugs targeting mitochondrial pathways and in the production of bioenergetic assays.

Mechanism of Action

The mechanism of action of Mitochondrial Respiration-IN-2 involves its interaction with the mitochondrial electron transport chain. The compound modulates the activity of specific complexes within the chain, affecting the flow of electrons and the production of adenosine triphosphate (ATP). This modulation can lead to changes in mitochondrial membrane potential, reactive oxygen species production, and overall cellular energy status. The molecular targets and pathways involved include:

    Complex I (NADH dehydrogenase): Inhibition or activation can alter electron flow and ATP production.

    Complex III (cytochrome bc1 complex): Modulation affects the proton gradient and ATP synthesis.

    Complex IV (cytochrome c oxidase): Changes in activity impact oxygen consumption and ATP generation.

Comparison with Similar Compounds

  • Rotenone
  • Antimycin A
  • Oligomycin

Properties

Molecular Formula

C28H36FN3O6

Molecular Weight

529.6 g/mol

IUPAC Name

(10R,11R,12E,17E,19E,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione

InChI

InChI=1S/C28H36FN3O6/c1-17(2)26-19(4)9-10-24(34)30-11-5-7-18(3)13-21(33)14-20(29)15-25-31-22(16-37-25)27(35)32-12-6-8-23(32)28(36)38-26/h5,7-10,13,16-17,19-21,26,33H,6,11-12,14-15H2,1-4H3,(H,30,34)/b7-5+,10-9+,18-13+/t19-,20-,21-,26-/m1/s1

InChI Key

XVFONGDXBMJZOV-SOXVDNTRSA-N

Isomeric SMILES

C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)F)O)/C

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)F)O)C

Origin of Product

United States

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